Cas no 2034377-19-8 (3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide)

3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide structure
2034377-19-8 structure
Product name:3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
CAS No:2034377-19-8
MF:C20H17ClN4O3
Molecular Weight:396.826983213425
CID:5334759

3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
    • 3-(2-chlorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
    • 3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
    • インチ: 1S/C20H17ClN4O3/c1-13-18(19(24-28-13)16-4-2-3-5-17(16)21)20(26)22-7-8-25-11-15(10-23-25)14-6-9-27-12-14/h2-6,9-12H,7-8H2,1H3,(H,22,26)
    • InChIKey: AXMZMVMLYBZVDQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1C(=C(C)ON=1)C(NCCN1C=C(C2=COC=C2)C=N1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 540
  • XLogP3: 3
  • トポロジー分子極性表面積: 86.1

3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6525-7690-2μmol
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-7690-25mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
25mg
$109.0 2023-09-08
Life Chemicals
F6525-7690-1mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
1mg
$54.0 2023-09-08
Life Chemicals
F6525-7690-10mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
10mg
$79.0 2023-09-08
Life Chemicals
F6525-7690-30mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
30mg
$119.0 2023-09-08
Life Chemicals
F6525-7690-2mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
2mg
$59.0 2023-09-08
Life Chemicals
F6525-7690-4mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
4mg
$66.0 2023-09-08
Life Chemicals
F6525-7690-5μmol
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-7690-20mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
20mg
$99.0 2023-09-08
Life Chemicals
F6525-7690-50mg
3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide
2034377-19-8
50mg
$160.0 2023-09-08

3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide 関連文献

3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamideに関する追加情報

Introduction to 3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 2034377-19-8)

3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034377-19-8, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The structural framework of this molecule comprises a 5-methyl-1,2-oxazole core, which is flanked by substituents that enhance its interaction with biological targets.

The 2-chlorophenyl group at the C3 position of the oxazole ring introduces a halogenated aromatic moiety, which is known to modulate electronic properties and binding affinity in drug molecules. This substitution pattern is commonly exploited in medicinal chemistry to optimize pharmacokinetic profiles and target specificity. Additionally, the presence of an N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl} side chain adds complexity to the molecular structure, incorporating both furan and pyrazole heterocycles. These heterocycles are well-documented for their role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such compounds with biological targets with greater accuracy. The 5-methyl-1,2-oxazole core has been identified as a key pharmacophore in several bioactive molecules, exhibiting properties that facilitate favorable interactions with enzymes and receptors. The integration of the 4-(furan-3-yl)-1H-pyrazol-1-yl moiety further enhances the compound's potential by introducing additional hydrogen bonding and hydrophobic interaction opportunities. These features are particularly relevant in the context of developing small-molecule inhibitors for therapeutic applications.

In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds like 3-(2-chlorophenyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide are essential for identifying lead candidates with optimized pharmacological profiles. The structural diversity introduced by the combination of chlorophenyl, furan, and pyrazole moieties provides a rich scaffold for medicinal chemists to explore modifications that can improve efficacy, selectivity, and metabolic stability. Such compounds are often screened against various biological assays to identify potential therapeutic targets.

The development of novel therapeutic agents relies heavily on understanding the structural determinants of bioactivity. In this context, 3-(2-chlorophenyl)-N-{2-[4-(furan-3-y)-1H-pyrazol-l -yl]ethyl}-5-methyl-l , 2 -oxazole - 4 - carboxamide represents an intriguing example of how integrating multiple pharmacophoric elements can yield compounds with promising biological properties. The oxazole ring itself is a versatile scaffold that has been utilized in numerous drug candidates due to its ability to engage in hydrogen bonding interactions and its favorable physicochemical properties. The presence of the 5-methyl group further stabilizes the molecule and influences its electronic distribution, which can be critical for target binding affinity.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, emphasizing their role as key components in bioactive molecules. The combination of chlorophenyl, furan, and pyrazole moieties in this compound suggests potential applications in areas such as anti-inflammatory, anticancer, or antimicrobial therapies. These heterocycles are known to exhibit diverse biological activities due to their ability to interact with various enzymes and receptors. For instance, furan derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Similarly, pyrazole-based compounds have demonstrated efficacy in targeting enzymes involved in cancer cell proliferation.

The synthesis of such complex molecules requires meticulous planning and execution to ensure high yields and purity. Advanced synthetic methodologies are employed to construct the intricate scaffolds while maintaining functional group integrity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclization reactions are commonly utilized to build the desired structural motifs. Once synthesized, these compounds undergo rigorous characterization using spectroscopic methods (e.g., NMR spectroscopy) and analytical techniques (e.g., mass spectrometry) to confirm their identity and purity.

Evaluation of the biological activity of novel compounds typically involves testing them against a panel of target proteins or enzymes relevant to specific diseases or conditions. High-throughput screening (HTS) platforms are often employed to rapidly assess thousands of compounds for their ability to modulate target activity. If initial screens yield promising results, further detailed studies are conducted to elucidate mechanisms of action, assess selectivity against off-targets, and evaluate pharmacokinetic properties.

The potential therapeutic applications of 3-(2-chlorophenyl)-N-{2-[4-(furan-S-y)-l H -pyrazol-l -yl]ethyl}-5-methyl-l , 2 -oxazole - 4 - carboxamide are still under exploration; however, its structural features suggest several possible avenues for investigation. For example, the presence of hydrogen bond donors and acceptors within its structure makes it a candidate for inhibiting enzymes that rely on such interactions for substrate binding. Additionally, its aromatic moieties could facilitate hydrophobic interactions with lipid-rich environments found within cell membranes or within specific protein pockets.

In conclusion, 3 -( 2 - chlorophenyl ) - N - { 2 [ 4 -( furan - 3 - yl ) - l H - pyrazol-l - yl ] ethyl } - 5 - methyl-l , 2 - oxazole - 4 - carboxamide ( CAS No . 2034377 l9 . 8 ) represents an interesting compound with a complex structural framework that integrates multiple pharmacophoric elements . Its potential biological activities make it a valuable candidate for further investigation in drug discovery . As research continues , it is expected that insights gained from studying this molecule will contribute to the development of novel therapeutic agents targeting various diseases .

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